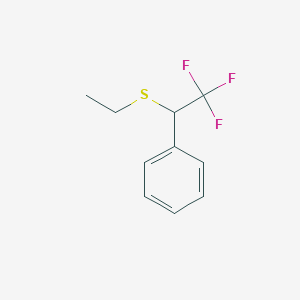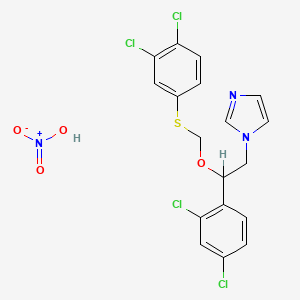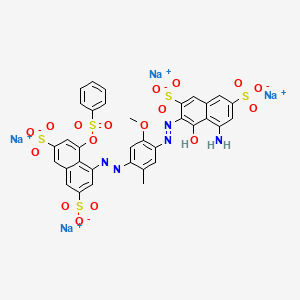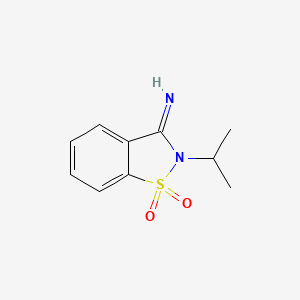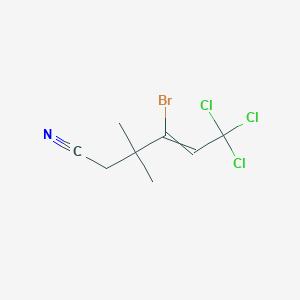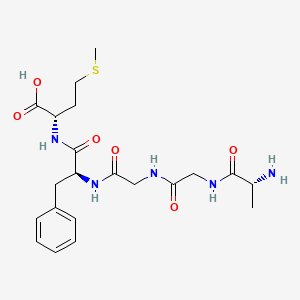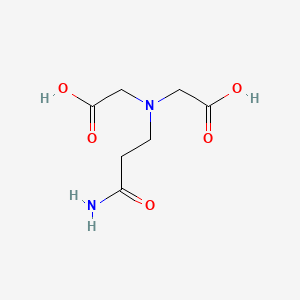
Glycine, N-(3-amino-3-oxopropyl)-N-(carboxymethyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Glycine, N-(3-amino-3-oxopropyl)-N-(carboxymethyl)- is a synthetic compound that belongs to the family of amino acids It is characterized by the presence of an amino group, a carboxyl group, and a unique side chain that includes an oxopropyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Glycine, N-(3-amino-3-oxopropyl)-N-(carboxymethyl)- typically involves the reaction of glycine with specific reagents that introduce the oxopropyl and carboxymethyl groups. One common method is the use of a protecting group strategy to selectively modify the amino and carboxyl groups of glycine, followed by the introduction of the oxopropyl group through a series of chemical reactions. The reaction conditions often involve the use of solvents such as dichloromethane or ethanol, and catalysts like hydrochloric acid or sodium hydroxide.
Industrial Production Methods
In an industrial setting, the production of Glycine, N-(3-amino-3-oxopropyl)-N-(carboxymethyl)- may involve large-scale chemical reactors and continuous flow processes. The use of automated systems and precise control of reaction parameters ensures high yield and purity of the final product. Industrial methods may also incorporate green chemistry principles to minimize environmental impact.
化学反应分析
Types of Reactions
Glycine, N-(3-amino-3-oxopropyl)-N-(carboxymethyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The amino and carboxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like ammonia or amines. Reaction conditions may vary, but typically involve controlled temperatures and pH levels to ensure the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxylated compounds.
科学研究应用
Glycine, N-(3-amino-3-oxopropyl)-N-(carboxymethyl)- has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its role in metabolic pathways and enzyme interactions.
Medicine: Investigated for potential therapeutic effects and drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism by which Glycine, N-(3-amino-3-oxopropyl)-N-(carboxymethyl)- exerts its effects involves interactions with specific molecular targets and pathways. In biological systems, it may interact with enzymes and receptors, influencing metabolic processes and cellular functions. The exact molecular targets and pathways can vary depending on the context of its application.
相似化合物的比较
Similar Compounds
Glycine: The simplest amino acid, lacking the oxopropyl and carboxymethyl groups.
Alanine: Another amino acid with a different side chain structure.
Serine: Contains a hydroxyl group in its side chain, offering different reactivity.
Uniqueness
Glycine, N-(3-amino-3-oxopropyl)-N-(carboxymethyl)- is unique due to its specific side chain structure, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications where other amino acids may not be suitable.
属性
CAS 编号 |
65756-66-3 |
|---|---|
分子式 |
C7H12N2O5 |
分子量 |
204.18 g/mol |
IUPAC 名称 |
2-[(3-amino-3-oxopropyl)-(carboxymethyl)amino]acetic acid |
InChI |
InChI=1S/C7H12N2O5/c8-5(10)1-2-9(3-6(11)12)4-7(13)14/h1-4H2,(H2,8,10)(H,11,12)(H,13,14) |
InChI 键 |
ALIOIMRELZMHLE-UHFFFAOYSA-N |
规范 SMILES |
C(CN(CC(=O)O)CC(=O)O)C(=O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


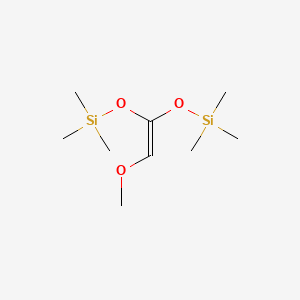
![Benzoic acid;[2-(hydroxymethyl)phenyl]methanol](/img/structure/B14467530.png)
![3-Buten-2-one, 4-bicyclo[2.2.1]hept-2-yl-3-methyl-](/img/structure/B14467538.png)


![Stannane, tributyl[(1-ethoxyethoxy)methyl]-](/img/structure/B14467561.png)

